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Compound of Interest

Compound Name:
2-Bromo-6-chlorophenacyl

bromide

CAS No.: 1261604-22-1

Cat. No.: B2389256

Get Quote

Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectral

characteristics of 2-Bromo-6-chlorophenacyl bromide (also known as

-bromo-2-bromo-6-chloroacetophenone).[1][2] As a highly functionalized intermediate used in
the synthesis of heterocycles and pharmaceutical scaffolds, its correct identification relies on
distinguishing it from structurally similar phenacyl bromides.[1]

Critical Insight: Unlike typical aromatic ketones, this compound exhibits a significant "Blue Shift"

(increase in wavenumber) in its carbonyl (C=O) absorption.[1][2] This is driven by the Steric

Inhibition of Resonance caused by the 2,6-disubstitution pattern, which forces the carbonyl

group out of coplanarity with the benzene ring, reducing conjugation.[1]

Material & Methods
To ensure reproducibility and spectral fidelity, the following protocol is recommended.
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Sample Preparation[2][3]
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.[2]

Crystal Material: Diamond or ZnSe (Diamond recommended due to the corrosive nature of

alkyl bromides).[2]

Alternative (High Resolution): KBr Pellet (1-2 mg sample in 100 mg dry KBr).[1][2]

Note: Phenacyl bromides are lachrymators and skin irritants. All preparation must occur in

a fume hood.

Data Acquisition Parameters
Spectral Range: 4000 – 400 cm⁻¹[1][2]

Resolution: 4 cm⁻¹[1][2][3]

Scans: 32 (Routine) or 64 (High Signal-to-Noise)

Background: Air (ATR) or Pure KBr pellet (Transmission)

Characteristic Peak Analysis
The FT-IR spectrum of 2-Bromo-6-chlorophenacyl bromide is defined by the interplay

between inductive effects (electron withdrawal) and steric effects (geometry distortion).[1][2]

Table 1: Diagnostic FT-IR Peaks[2][3]
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Structural
Assignment

Carbonyl (C=O) 1715 – 1735 Strong (Sharp)

Key Identifier. Shifted

higher due to steric

inhibition of resonance

(Ortho-effect) +

-halogen field effect.

[1][2]

C-H (Aromatic) 3050 – 3100 Weak
C-H stretching of the

phenyl ring.[2]

C-H (Aliphatic) 2920 – 2980 Weak/Medium

Asymmetric/Symmetri

c stretching of the

-methylene (-CH₂Br)

group.[1][2]

C=C (Aromatic) 1570 – 1595 Medium

Ring skeletal

vibrations.[2] Often

split due to

asymmetry.

C-O / C-C 1200 – 1280 Medium
C-C(=O)-C skeletal

stretch.[2]

C-Cl (Aromatic) 1050 – 1090 Medium
Aryl-Chloride

stretching.[1][2]

C-Br (Aliphatic) 600 – 700 Strong
C-Br stretch of the

phenacyl group.[1][2]

Substitution Pattern 760 – 800 Strong

C-H out-of-plane

bending for 1,2,3-

trisubstituted benzene

(2,6-disubstituted

acetophenone).[1]

The "Ortho-Effect" Mechanism
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In standard Phenacyl Bromide, the phenyl ring and carbonyl group are coplanar, allowing

-electron delocalization.[1] This conjugation lowers the C=O bond order, placing the peak at
~1697 cm⁻¹.[1]

In 2-Bromo-6-chlorophenacyl bromide, the bulky halogen atoms at the 2- and 6-positions

physically prevent the carbonyl from lying flat against the ring.[1][2]

Consequence: The C=O bond loses conjugation with the ring (Steric Inhibition of

Resonance).[2]

Result: The bond retains more "double bond" character, shifting the frequency significantly

higher, often exceeding 1720 cm⁻¹.[1]

Comparative Analysis: Target vs. Alternatives
To validate the identity of 2-Bromo-6-chlorophenacyl bromide, it must be compared against

its precursors and analogs.[1][2]

Table 2: Spectral Comparison with Analogs
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Compound Structure
C=O[1][3][4][5][6]
[7][8][9] Frequency
(cm⁻¹)

Mechanistic
Reason

Phenacyl Bromide Unsubstituted ~1697
Full Conjugation +

-Br Field Effect.

4-Chlorophenacyl

Bromide
Para-substituted ~1700

Electronic effect

(Inductive) only; No

steric hindrance.

2-Bromo-6-

chloroacetophenone

Precursor (Methyl

Ketone)
~1705 - 1710

Steric inhibition raises

freq, but lacks the

-Br boost.[1][2]

Target: 2-Bromo-6-

chlorophenacyl

bromide

2,6-Disubstituted +

-Br
1715 - 1735

Additive Effect: Steric

Inhibition (Ring) +

Field Effect (

-Br).[1][2]

Visualizing the Structural Logic[2]
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Figure 1: Mechanistic contributions to the carbonyl frequency shift in 2-Bromo-6-
chlorophenacyl bromide.

Quality Control Workflow
The following decision tree outlines the process for verifying batch purity and identity using FT-

IR.
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Acquire FT-IR Spectrum Check C=O Peak Position > 1715 cm⁻¹?

Consistent with
Steric Inhibition

Yes

Suspect Mono-sub
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No (<1700)

Check 3200-3500 cm⁻¹ Broad Peak Present?

Impurity: Hydrolysis
(Carboxylic Acid/Alcohol)Yes

PASS: High Purity

No
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Figure 2: Step-by-step QC decision tree for validating 2-Bromo-6-chlorophenacyl bromide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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